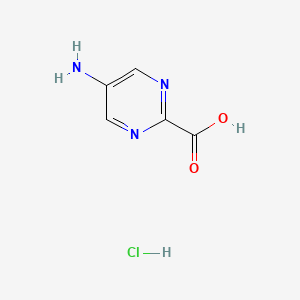

5-Amino-pyrimidine-2-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

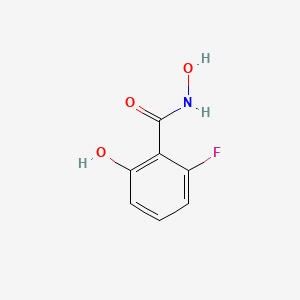

5-Amino-pyrimidine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1965309-83-4 . It has a molecular weight of 175.57 and its IUPAC name is 5-aminopyrimidine-2-carboxylic acid hydrochloride . It is a yellow solid .

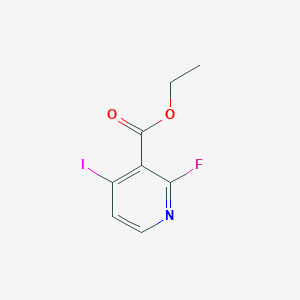

Molecular Structure Analysis

The linear formula of this compound is C5H6ClN3O2 . The InChI code is 1S/C5H5N3O2.ClH/c6-3-1-7-4 (5 (9)10)8-2-3;/h1-2H,6H2, (H,9,10);1H .Physical And Chemical Properties Analysis

This compound is a yellow solid . It has a molecular weight of 175.57 and its IUPAC name is 5-aminopyrimidine-2-carboxylic acid hydrochloride .科学的研究の応用

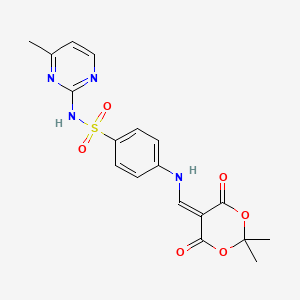

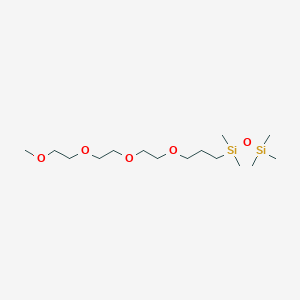

5-Amino-pyrimidine-2-carboxylic acid hydrochloride is widely used in scientific research as an intermediate for the synthesis of a variety of heterocyclic compounds and pharmaceuticals. It is also used in the synthesis of a range of polymers, such as polyurethanes, polyesters, and polyamides. Additionally, this compound is used in the synthesis of dyes, catalysts, and other organic compounds.

作用機序

Target of Action

The primary targets of 5-Amino-pyrimidine-2-carboxylic acid hydrochloride are certain vital inflammatory mediators . These include prostaglandin E2 , inducible nitric oxide synthase , tumor necrosis factor-α , nuclear factor κB , leukotrienes , and some interleukins . These targets play a crucial role in the body’s inflammatory response.

Mode of Action

The compound interacts with its targets by inhibiting their expression and activities . This results in a decrease in the inflammatory response, as these mediators are responsible for promoting inflammation .

Biochemical Pathways

The compound affects the biochemical pathways associated with inflammation. By inhibiting the expression and activities of key inflammatory mediators, it disrupts the pathways that lead to inflammation . The downstream effects include a reduction in inflammation and associated symptoms.

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in the production of inflammatory mediators and a subsequent reduction in inflammation . This can lead to relief from symptoms associated with conditions characterized by inflammation.

実験室実験の利点と制限

The main advantage of using 5-Amino-pyrimidine-2-carboxylic acid hydrochloride in laboratory experiments is its relatively low cost and availability. Additionally, it is relatively easy to handle and store, making it a convenient reagent for laboratory use. The main limitation of using this compound is that it is a hazardous material and should be handled with care. It is also highly reactive and may react with other compounds, leading to unwanted side reactions.

将来の方向性

Future research directions for 5-Amino-pyrimidine-2-carboxylic acid hydrochloride include developing new synthetic methods for the production of heterocyclic compounds and pharmaceuticals; exploring the use of this compound in the synthesis of new polymers; and investigating the potential of this compound as a catalyst for organic reactions. Additionally, further research is needed to explore the potential of this compound as a drug delivery system and to develop more efficient and cost-effective methods for its production.

合成法

5-Amino-pyrimidine-2-carboxylic acid hydrochloride can be synthesized by the reaction of 5-aminopyrimidine-2-carboxylic acid with hydrochloric acid. The reaction is typically carried out in aqueous solution at room temperature. The resulting product is a colorless solid with a melting point of 215-216°C.

Safety and Hazards

特性

IUPAC Name |

5-aminopyrimidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2.ClH/c6-3-1-7-4(5(9)10)8-2-3;/h1-2H,6H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRBPHYQJREAGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1965309-83-4 |

Source

|

| Record name | 2-Pyrimidinecarboxylic acid, 5-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。